3-bromotricyclo[7.1.1.0,2,7]undeca-2(7),3,5-trien-8-one
Description
3-Bromotricyclo[7.1.1.0²,⁷]undeca-2(7),3,5-trien-8-one is a brominated tricyclic ketone characterized by a complex bridged-ring system. Its structure comprises a bicyclo[7.1.1] framework fused with a cycloheptene ring and a ketone group at position 6. The bromine substitution at position 3 introduces steric and electronic effects that influence its reactivity and applications in organic synthesis, particularly as an intermediate for cross-coupling reactions or pharmaceutical derivatization .
Properties
IUPAC Name |
3-bromotricyclo[7.1.1.02,7]undeca-2(7),3,5-trien-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO/c12-9-3-1-2-8-10(9)6-4-7(5-6)11(8)13/h1-3,6-7H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTINITAYZYEBFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1C(=O)C3=C2C(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromotricyclo[7.1.1.0,2,7]undeca-2(7),3,5-trien-8-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a tricyclic precursor, followed by oxidation to introduce the ketone group. The reaction conditions often require the use of strong acids or bases, as well as specific solvents to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and oxidation processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
3-bromotricyclo[7.1.1.0,2,7]undeca-2(7),3,5-trien-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, such as methoxy or cyano groups .
Scientific Research Applications
3-bromotricyclo[7.1.1.0,2,7]undeca-2(7),3,5-trien-8-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-bromotricyclo[7.1.1.0,2,7]undeca-2(7),3,5-trien-8-one exerts its effects involves interactions with specific molecular targets. The bromine atom and ketone group play crucial roles in these interactions, often forming hydrogen bonds or participating in electron transfer processes. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Positional Isomers: 5-Bromotricyclo[7.1.1.0²,⁷]undeca-2(7),3,5-trien-8-one
- Structural Differences : The 5-bromo isomer differs in the position of the bromine atom (position 5 instead of 3), leading to distinct electronic environments. This positional variance can alter reactivity in substitution or coupling reactions due to differences in steric hindrance and resonance stabilization .
- Synthetic Relevance : Both isomers are likely synthesized via similar halogenation pathways, but regioselectivity must be controlled to isolate the desired product.
4-(3-Bromopropyl)-4-aza-tricyclo[5.2.2.0²,⁶]undecane-3,5,8-trione
- Structural Features : This compound replaces a carbon bridge with a nitrogen atom (aza-substitution) and incorporates a 3-bromopropyl chain. The tricyclo[5.2.2.0²,⁶] system has smaller bridges compared to the [7.1.1] framework, reducing ring strain .
- Applications : The bromopropyl chain enhances its utility as a precursor for alkylation or cross-coupling reactions, while the aza-group may improve solubility or biological activity.
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolane)tricyclo[7.1.1.0²,⁷]undeca-2(7),3,5-trien-8-one
- Functional Group : The boronate ester (dioxaborolane) at position 5 enables Suzuki-Miyaura cross-coupling reactions, contrasting with the bromine’s role in nucleophilic substitutions.
- Molecular Weight : At 284.17 g/mol (C₁₇H₂₁BO₃), this derivative is heavier than the brominated analogs, impacting its pharmacokinetic properties in drug design .
Pyridine-Substituted Tricyclo Derivatives
- Example : 8-Substituted 10,10-dimethyl-5-pyridin-2-yl-6-aza-tricyclo[7.1.1.0²,⁷]undeca-2(7),3,5-trien-8-ols.
- Catalytic Utility: The pyridine moiety enhances coordination capacity, making these compounds effective enantioselective catalysts in organozinc additions to aldehydes .
Research Findings and Implications
- Reactivity Trends : Brominated tricyclo compounds exhibit higher electrophilicity at the halogenated position, facilitating nucleophilic substitutions. Boronate esters, however, are pivotal in metal-catalyzed couplings, highlighting functional group versatility .
- Synthetic Challenges : Regioselective bromination and steric hindrance in the [7.1.1] system may complicate derivatization, necessitating optimized conditions for purity and yield .
Biological Activity
3-Bromotricyclo[7.1.1.0,2,7]undeca-2(7),3,5-trien-8-one is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, including cytotoxic effects, antimicrobial properties, and other pharmacological effects based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula: C₁₁H₁₀BrO
- Molecular Weight: 244.10 g/mol
- CAS Number: 69584-47-0
The compound features a unique tricyclic structure that may contribute to its biological interactions.
Biological Activity Overview
Research into the biological activity of this compound has revealed several key areas:
1. Antitumor Activity
Several studies have focused on the antitumor properties of related compounds within the tricyclic family. For instance, derivatives of tricyclic compounds have shown selective cytotoxicity against various human tumor cell lines while sparing normal cells. A comparative study indicated that certain structural modifications enhance cytotoxicity, although no direct studies on the brominated variant were found in the current literature.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | TBD | |
| 6,8-Dichloro-3-formylchromone | MCF-7 (Breast) | 12 |
2. Antimicrobial Properties
Preliminary investigations into related compounds suggest potential antimicrobial activity against various pathogens. For example, certain derivatives have demonstrated efficacy against Helicobacter pylori and other bacterial strains.
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| 6,8-Dibromo-3-formylchromone | H. pylori | 25 µg/mL |
While specific data on this compound is limited, its structural similarity to active compounds suggests a potential for similar antimicrobial effects.
3. Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties relevant to therapeutic applications. For instance, urease inhibition has been noted in related chromone derivatives, which could be extrapolated to investigate similar activities in tricyclic compounds.
Case Studies and Research Findings
A notable study highlighted the importance of structural modifications in enhancing biological activity among tricyclic compounds:
Case Study: Tricyclic Derivatives and Cytotoxicity
In vitro assays compared various tricyclic derivatives' cytotoxic effects on cancer cell lines:
- The study found that brominated derivatives often exhibited enhanced activity due to increased lipophilicity and altered electronic properties.
Findings:
- Compounds with halogen substitutions showed improved interaction with cellular targets.
- Structural variations led to diverse biological profiles, emphasizing the need for tailored synthesis in drug development.
Q & A
Basic: What spectroscopic and chromatographic methods are recommended for characterizing the purity and structure of 3-bromotricyclo[7.1.1.0²,⁷]undeca-2(7),3,5-trien-8-one?
Methodological Answer:
- Gas Chromatography (GC) : Use high-purity standards (e.g., >95.0% GC-grade) to calibrate retention times and quantify impurities. For brominated analogs, GC with flame ionization detection (FID) is effective for assessing volatility and thermal stability .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase columns (C18) with UV detection (λ = 254 nm) for non-volatile fractions. This is critical for detecting polar degradation products or synthetic byproducts .
- NMR Spectroscopy : Combine ¹H and ¹³C NMR to resolve the tricyclic framework and bromine substitution patterns. Compare spectral data with PubChem-deposited InChI keys for analogous tricyclic amines (e.g., tricyclo[4.3.1.1³,⁸]undecan-3-amine) to validate structural assignments .
Advanced: How to design a laboratory study to evaluate the environmental transformation pathways of 3-bromotricyclo[7.1.1.0²,⁷]undeca-2(7),3,5-trien-8-one under varying abiotic conditions?
Methodological Answer:
- Abiotic Degradation Experiments :
- Hydrolysis : Test pH-dependent stability (pH 3–9) at 25°C and 50°C. Monitor degradation kinetics via LC-MS/MS and quantify bromine release via ion chromatography .
- Photolysis : Exclude UV and visible light to simulate dark conditions, and compare with light-exposed samples (e.g., xenon arc lamp). Track byproducts using high-resolution mass spectrometry (HRMS) .
- Sorption Studies : Use batch equilibrium methods with soil matrices (e.g., kaolinite, humic acid) to determine partition coefficients (Kd). Correlate with logP values predicted via computational tools (e.g., EPI Suite) .
Basic: What are the key physical properties (e.g., melting point, solubility) critical for handling 3-bromotricyclo[7.1.1.0²,⁷]undeca-2(7),3,5-trien-8-one in experimental settings?
Methodological Answer:
- Melting Point (mp) : For brominated analogs like 4-bromophenylacetic acid (mp 117–119°C), differential scanning calorimetry (DSC) is recommended to confirm thermal behavior. This ensures compound stability during storage and reactions .
- Solubility : Test in aprotic solvents (e.g., DMSO, THF) using gravimetric analysis. For polar solvents, use shake-flask methods with UV-Vis quantification. Brominated tricyclic compounds often exhibit low water solubility, necessitating co-solvents for biological assays .
Advanced: What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the reactivity of 3-bromotricyclo[7.1.1.0²,⁷]undeca-2(7),3,5-trien-8-one?
Methodological Answer:
- Computational Validation : Re-optimize density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) using crystallographic data from analogous structures (e.g., tricyclo[3.3.1.1³,⁷]decane derivatives). Compare predicted vs. experimental bond angles and dihedral strains .
- Isotopic Labeling : Use deuterated or ¹³C-labeled analogs to trace reaction intermediates. For example, monitor bromine migration during SNAr reactions via ²H NMR .
Basic: How to assess the stability of 3-bromotricyclo[7.1.1.0²,⁷]undeca-2(7),3,5-trien-8-one under different storage conditions?
Methodological Answer:
- Accelerated Stability Testing : Store samples at 4°C, 25°C, and 40°C with controlled humidity (0–75% RH). Analyze degradation via GC-MS at 0, 1, 3, and 6 months. For brominated compounds, degradation often manifests as debromination or oxidation .
- Light Sensitivity : Use amber vials for light-sensitive storage. Compare with clear-glass controls under UV/Vis irradiation to quantify photodegradation rates .
Advanced: How to integrate multi-omics approaches to investigate the cellular-level impacts of 3-bromotricyclo[7.1.1.0²,⁷]undeca-2(7),3,5-trien-8-one?
Methodological Answer:
- Transcriptomics : Expose cell lines (e.g., HepG2) to sub-cytotoxic concentrations (IC₁₀–IC₅₀). Perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress, apoptosis). Validate via qRT-PCR .
- Metabolomics : Use LC-HRMS to profile intracellular metabolites. Focus on bromine-containing adducts (e.g., glutathione conjugates) to map detoxification pathways .
- Proteomics : Apply SILAC (stable isotope labeling by amino acids in cell culture) to quantify protein expression changes. Prioritize redox-sensitive targets like thioredoxin reductase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
